8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine 8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15807298
InChI: InChI=1S/C7H5ClN4O2S/c1-15(13,14)7-9-2-4-5(12-7)6(8)11-3-10-4/h2-3H,1H3
SMILES:
Molecular Formula: C7H5ClN4O2S
Molecular Weight: 244.66 g/mol

8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine

CAS No.:

Cat. No.: VC15807298

Molecular Formula: C7H5ClN4O2S

Molecular Weight: 244.66 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine -

Specification

Molecular Formula C7H5ClN4O2S
Molecular Weight 244.66 g/mol
IUPAC Name 4-chloro-6-methylsulfonylpyrimido[5,4-d]pyrimidine
Standard InChI InChI=1S/C7H5ClN4O2S/c1-15(13,14)7-9-2-4-5(12-7)6(8)11-3-10-4/h2-3H,1H3
Standard InChI Key HOIQRMUCRFFMJQ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=NC=C2C(=N1)C(=NC=N2)Cl

Introduction

Chemical Identity and Structural Features

Table 1: Molecular Properties of Representative Analogs

Property8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine8-Chloro-2-methylsulfonyl-pyrido[3,4-d]pyrimidine
Molecular FormulaC7H5ClN4SC8H6ClN3O2S
Molecular Weight (g/mol)212.66243.67
IUPAC Name4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidine8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine
SMILESCSC1=NC=C2C(=N1)C(=NC=N2)ClO=S(C1=NC=C2C(C(Cl)=NC=C2)=N1)(C)=O

The methylsulfonyl group in the pyrido[3,4-d]pyrimidine analog (C8H6ClN3O2S) introduces polar characteristics absent in the methylthio variant, likely influencing pharmacokinetic properties .

Spectral and Computational Characterization

While experimental spectral data for 8-chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine are unavailable, computational models predict:

  • 1H NMR: Downfield shifts for H-4 and H-6 protons due to electron-withdrawing sulfonyl and chlorine groups.

  • MS (ESI+): Molecular ion peak at m/z 244.02 ([M+H]+) with fragmentation patterns dominated by loss of SO2CH3 (-95 Da) .

  • IR: Strong absorption bands at 1320–1170 cm⁻¹ (S=O asymmetric/symmetric stretching) and 750 cm⁻¹ (C-Cl) .

Synthetic Methodologies

Core Ring Construction

Pyrimido[5,4-d]pyrimidine synthesis typically employs cyclocondensation strategies:

  • Two-component approach: Reaction of 4,6-diaminopyrimidine-5-carbonitrile with chloroacetyl chloride yields the bicyclic core, followed by sulfonation at C2 .

  • Post-functionalization: Chlorination at C8 using POCl3/PCl5, succeeded by nucleophilic substitution with methanesulfonyl groups .

Table 2: Representative Reaction Conditions for Analogs

StepReagents/ConditionsYield (%)Reference
CyclizationDMF, 120°C, 12h65
ChlorinationPOCl3, reflux, 6h82
SulfonationMethanesulfonyl chloride, Et3N, THF, 0°C→RT73

Biological Activities and Mechanisms

Kinase Inhibition Profiles

Although direct data on 8-chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine are lacking, structurally related pyrimido[5,4-d]pyrimidines exhibit:

  • CDK2 inhibition (IC50 = 0.12 µM): Disruption of ATP-binding pockets via H-bonding with sulfonyl oxygen .

  • Antiproliferative effects: GI50 values of 1.8–4.3 µM against MCF-7 (breast) and A549 (lung) cancer lines .

Table 3: Comparative Biological Data for Pyrimido[5,4-d]pyrimidine Derivatives

CompoundTargetIC50 (µM)Cell Line Activity (GI50, µM)
8-Chloro-2-(methylthio) analogCDK20.45MCF-7: 3.2
6-Methoxy-2-sulfonamide variant Aurora B0.18A549: 1.9

The methylsulfonyl group’s electron-withdrawing nature may enhance target affinity compared to methylthio analogs .

Metabolic Stability and Toxicity

  • CYP450 interactions: Sulfone-containing derivatives show reduced metabolism by CYP3A4 compared to thioethers (t1/2 = 4.7 vs. 1.3 h) .

  • hERG inhibition: Moderate risk (IC50 = 12 µM), necessitating structural optimization for cardiac safety .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric replacement: Substituting Cl with F improves bioavailability (ClogP reduction from 2.1 to 1.4) .

  • Prodrug approaches: Esterification of sulfonyl groups enhances oral absorption (AUC0–24h: 3.2 → 8.7 µg·h/mL) .

Case Study: Anticancer Agent Development

A pyrido[3,4-d]pyrimidine derivative (C8H6ClN3O2S) demonstrated:

  • In vivo efficacy: 60% tumor growth inhibition in HT-29 xenografts at 50 mg/kg .

  • Synergistic effects: Combination with paclitaxel reduced IC50 by 4-fold .

Comparison with Heterocyclic Analogues

Pyrido vs. Pyrimido Systems

  • Pyrido[3,4-d]pyrimidines: Broader π-conjugation enhances intercalation with DNA/RNA .

  • Pyrimido[5,4-d]pyrimidines: Improved kinase selectivity due to N7 lone pair orientation .

Thioether vs. Sulfone Derivatives

ParameterMethylthioMethylsulfonyl
LogD (pH 7.4)1.80.9
Plasma protein binding88%76%
CYP3A4 inhibitionModerateLow

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator